Cas no 81919-14-4 (Bendazac L-lysine)

Bendazac L-lysine 化学的及び物理的性質
名前と識別子
-
- Bendazac L-lysine
- L-Lysine-(1-benzyl-1H-indazol-3-yloxy)acetic acid
- BENDAZAC LYSINE
- Bendalina (tn)
- BENDAZAC L-LYSINE SALT
- Bendazac lysine (ban)
- BENDAZAC LYSINE 2H2O
- BENDAZAC LYSINE UV
- ARBZ-11
- L-Lysine, mono[[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate] (9CI)
- Acetic acid, [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, compd. with L-lysine (1:1) (ZCI)
- AF 1934
- Bendaline
- Bendazac lysine salt
- Bendalina
- BENDAZAC LYSINE [MART.]
- D70706
- Bendazaco lisina
- (2S)-2,6-diaminohexanoic acid; 2-[(1-benzyl-1H-indazol-3-yl)oxy]acetic acid
- s5867
- L-Lysine, ((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate
- CHEMBL1089222
- SCHEMBL8975264
- BENDAZAC LYSINATE
- 2-(1-benzylindazol-3-yl)oxyacetate;(2S)-2,6-bis(azaniumyl)hexanoate
- AS-14245
- CL7T957EGC
- BendazacL-Lysine
- AKOS016844132
- DA-71370
- BENDAZAC LYSINE (MART.)
- Lysine salt of ((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetic acid
- L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1)
- UNII-CL7T957EGC
- AF-1934
- CS-8031
- Bendazac Lysine,(S)
- Bendazac L-Lysine, AldrichCPR
- BENDAZAC LYSINATE [WHO-DD]
- BENDAZAC LYSINE SALT [MI]
- (S)-2,6-diaminohexanoic acid compound with 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid (1:1)
- MFCD07776898
- L-Lysine, mono(((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate)
- Bendazaco lisina [Spanish]
- Q27275520
- EC 617-268-5
- 81919-14-4
- L-Lysine, 2-((1-(phenylmethyl)-1H-indazol-3-yl)oxy)acetate (1:1)
- 2-(1-benzylindazol-3-yl)oxyacetic acid;(2S)-2,6-diaminohexanoic acid
- HY-B2165
-
- MDL: MFCD07776898
- インチ: 1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
- InChIKey: OCOCFNMFLNFNIA-ZSCHJXSPSA-N
- ほほえんだ: [C@@H](N)(C(=O)O)CCCCN.C(C1C=CC=CC=1)N1N=C(OCC(=O)O)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 428.20597g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 回転可能化学結合数: 10
- どういたいしつりょう: 428.20597g/mol
- 単一同位体質量: 428.20597g/mol
- 水素結合トポロジー分子極性表面積: 154Ų
- 重原子数: 31
- 複雑さ: 463
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- ふってん: 508.2°C at 760 mmHg
- フラッシュポイント: 261.1°C
- PSA: 153.69000
- LogP: 3.47590
Bendazac L-lysine セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bendazac L-lysine 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
Bendazac L-lysine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B161385-4g |
Bendazac L-Lysine |
81919-14-4 | 4g |
$ 1885.00 | 2022-06-07 | ||
abcr | AB440763-25 g |
Bendazac L-lysine |
81919-14-4 | 25g |
€276.50 | 2022-06-10 | ||
S e l l e c k ZHONG GUO | S5867-25mg |
Bendazac L-lysine |
81919-14-4 | 99.84% | 25mg |
¥794.52 | 2023-09-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44756-50mg |
Bendazac L-Lysine |
81919-14-4 | 98% | 50mg |
¥1069.00 | 2023-09-08 | |
Chemenu | CM149971-100g |
L-lysine compound with 2-((1-benzyl-1H-indazol-3-yl)oxy)acetic acid (11) |
81919-14-4 | 98% | 100g |
$365 | 2024-07-23 | |
abcr | AB440763-5 g |
Bendazac L-lysine |
81919-14-4 | 5g |
€115.00 | 2022-06-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD847-1g |
Bendazac L-lysine |
81919-14-4 | 98% | 1g |
121.0CNY | 2021-08-04 | |
MedChemExpress | HY-B2165-10.110mm*1 ml in water |
Bendazac L-Lysine |
81919-14-4 | 99.35% | 10.110mm*1 ml in water |
¥550 | 2024-04-17 | |
eNovation Chemicals LLC | Y1054366-100g |
L-Lysine, mono[[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate]OTHER CA INDEX NAMES:Acetic acid, [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-, compd. withL-lysine (1:1) |
81919-14-4 | 98% | 100g |
$715 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337554-2g |
Bendazac L-Lysine, |
81919-14-4 | 2g |
¥7295.00 | 2023-09-05 |
Bendazac L-lysine 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
Bendazac L-lysineに関する追加情報
Bendazac L-Lysine: A Comprehensive Overview
Bendazac L-Lysine, also known by its CAS number 81919-14-4, is a compound that has garnered significant attention in the fields of pharmacology and biochemistry. This compound is a derivative of Bendazac, which is a benzodiazepine receptor antagonist, and it is combined with L-Lysine, an essential amino acid. The combination of these two components makes Bendazac L-Lysine a unique compound with potential applications in various therapeutic areas.
The chemical structure of Bendazac L-Lysine is characterized by the presence of a benzodiazepine ring system and an amino acid side chain. This structure allows for specific interactions with biological systems, particularly the central nervous system. Recent studies have highlighted the potential of Bendazac L-Lysine in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders such as anxiety, epilepsy, and sleep disorders.
One of the key areas of research surrounding Bendazac L-Lysine involves its pharmacokinetics and bioavailability. Studies have shown that the compound exhibits favorable absorption properties, making it suitable for oral administration. Additionally, its metabolic pathways have been extensively studied, revealing that it undergoes hepatic metabolism via cytochrome P450 enzymes. These findings are crucial for understanding its potential as a therapeutic agent and for optimizing its formulation.
The therapeutic potential of Bendazac L-Lysine has been explored in several preclinical studies. For instance, research conducted in animal models has demonstrated its efficacy in reducing anxiety-like behaviors and improving sleep quality. These results suggest that Bendazac L-Lysine could serve as a novel anxiolytic and hypnotic agent. Furthermore, its ability to modulate GABAergic transmission without inducing sedation or tolerance makes it a promising candidate for long-term use.
Another area of interest is the role of Bendazac L-Lysine in neuroprotection. Emerging evidence suggests that this compound may possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress, such as neurodegenerative diseases. Preclinical studies have shown that Bendazac L-Lysine can scavenge free radicals and reduce oxidative damage to neurons, highlighting its potential as a neuroprotective agent.
In terms of safety profile, Bendazac L-Lysine has been shown to have a favorable toxicity profile in preclinical studies. Acute and chronic toxicity tests have revealed no significant adverse effects at therapeutic doses. However, further studies are needed to fully characterize its safety profile and to assess its potential for human use.
From an industrial perspective, the synthesis of Bendazac L-Lysine involves a multi-step process that combines organic synthesis techniques with peptide chemistry. The synthesis begins with the preparation of Bendazac, which is then coupled with L-Lysine through peptide bond formation. This process requires precise control over reaction conditions to ensure high yields and product purity.
The application of Bendazac L-Lysine extends beyond pharmacology into other areas such as nutraceuticals and cosmeceuticals. Its amino acid component, L-Lysine, is known for its role in protein synthesis and immune function. The combination with Bendazac may enhance its bioavailability and efficacy when used in these applications.
In conclusion, Bendazac L-Lysine (CAS No: 81919-14-4) represents a promising compound with diverse applications in medicine and beyond. Its unique chemical structure, favorable pharmacokinetic properties, and potential therapeutic benefits make it a subject of ongoing research interest. As further studies unravel its mechanisms of action and clinical efficacy, Bendazac L-Lysine could emerge as a valuable addition to the arsenal of therapeutic agents available for treating various medical conditions.
81919-14-4 (Bendazac L-lysine) 関連製品
- 82576-52-1(Bendazac L-lysine)
- 28570-58-3(Benzoic acid,4-[3-(phenylmethoxy)-1H-indazol-1-yl]-, butyl ester)
- 25854-83-5(3-(Allyloxy)-1-benzyl-1H-indazole)
- 2215-63-6(1-Benzyl-1H-indazol-3-ol)
- 20187-55-7(Bendazac)
- 15090-10-5(Piperidine,2-methyl-1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-)
- 5203-80-5(1H-Indazol-3-ol, 1-acetyl-, acetate (ester))
- 81919-14-4(Bendazac L-lysine)
- 36504-71-9(Benzydamine N-Oxide)
- 4454-33-5(1-Benzyl-3-methoxy-1H-indazole)
